molecular formula C32H68O8Ti B1584934 Titanium(IV) 2-ethyl-1,3-hexanediol CAS No. 5575-43-9

Titanium(IV) 2-ethyl-1,3-hexanediol

Cat. No.: B1584934
CAS No.: 5575-43-9
M. Wt: 628.7 g/mol
InChI Key: WZLRYEIJALOESF-UHFFFAOYSA-R
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Properties

CAS No.

5575-43-9

Molecular Formula

C32H68O8Ti

Molecular Weight

628.7 g/mol

IUPAC Name

tetrakis(2-ethylhexane-1,3-diolate);hydron;titanium(4+)

InChI

InChI=1S/4C8H16O2.Ti/c4*1-3-5-8(10)7(4-2)6-9;/h4*7-8H,3-6H2,1-2H3;/q4*-2;+4/p+4

InChI Key

WZLRYEIJALOESF-UHFFFAOYSA-R

Canonical SMILES

CCCC(C(CC)CO)O.CCCC(C(CC)CO)O.[Ti]

Other CAS No.

5575-43-9

physical_description

Liquid

Pictograms

Flammable; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- involves the direct reaction of titanium tetrachloride (TiCl₄) with 2-ethyl-1,3-hexanediol under inert atmosphere conditions to prevent hydrolysis and unwanted side reactions. The reaction is typically carried out in anhydrous organic solvents such as toluene or hexane.

  • Reaction Setup:

    • Titanium tetrachloride is slowly added to a solution of 2-ethyl-1,3-hexanediol.
    • The mixture is stirred at room temperature or mildly elevated temperatures (25–60 °C) to promote complexation.
    • The reaction atmosphere is inert (nitrogen or argon) to avoid moisture-induced hydrolysis.
  • Reaction Mechanism:

    • The hydroxyl groups of 2-ethyl-1,3-hexanediol coordinate to the titanium center, displacing chloride ligands.
    • Four diolato ligands bind to titanium(IV), forming the tetrakis complex.
  • Purification:

    • The crude product is purified by vacuum distillation or recrystallization.
    • Column chromatography may be employed for industrial-scale purification to achieve high purity.

Industrial Production Methods

Industrial synthesis optimizes the above laboratory method with the following modifications:

  • Use of continuous flow reactors to improve yield and reproducibility.
  • Precise control of temperature and stoichiometry to minimize side products.
  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography.
  • Use of dry solvents and rigorous exclusion of moisture to prevent hydrolysis.

Data Table: Typical Reaction Parameters for Preparation

Parameter Typical Range/Value Notes
Titanium source Titanium tetrachloride (TiCl₄) High purity grade preferred
Ligand 2-ethyl-1,3-hexanediol Stoichiometric excess sometimes used
Solvent Toluene, Hexane Anhydrous, inert atmosphere required
Temperature 25–60 °C Mild heating accelerates reaction
Atmosphere Nitrogen or Argon Prevents hydrolysis
Reaction time 4–12 hours Monitored by TLC or spectroscopic methods
Purification method Vacuum distillation, recrystallization, chromatography Ensures product purity

Research Findings and Analysis

Reaction Efficiency and Yield

  • Studies show that the reaction yields are typically high (80–95%) when moisture is rigorously excluded.
  • The ligand-to-titanium ratio influences the completeness of complexation; a slight excess of diol improves yield.
  • Lower temperatures favor selectivity but may extend reaction time.

Stability and Sensitivity

  • The compound is sensitive to hydrolysis; exposure to moisture leads to decomposition into titanium dioxide and free diol.
  • Storage under inert atmosphere and in dry conditions is critical for maintaining stability.

Catalytic Activity Correlation

  • The purity and ligand coordination directly affect catalytic performance in esterification and transesterification reactions.
  • Impurities such as unreacted TiCl₄ or free diol reduce catalytic efficiency and may cause side reactions.

Chemical Reactions Involved in Preparation

Step Reaction Description Chemical Equation (Simplified)
Coordination TiCl₄ + 4 (2-ethyl-1,3-hexanediol) → Titanium tetrakis complex + 4 HCl TiCl₄ + 4 HO–R–OH → Ti(O–R–O)₄ + 4 HCl
Purification Removal of HCl and unreacted materials Distillation or recrystallization
Hydrolysis (undesired) Titanium complex + H₂O → TiO₂ + free diol Ti(O–R–O)₄ + 2 H₂O → TiO₂ + 4 HO–R–OH

Summary Table: Preparation Method Overview

Aspect Details
Starting Materials Titanium tetrachloride, 2-ethyl-1,3-hexanediol
Solvent Anhydrous toluene or hexane
Reaction Conditions 25–60 °C, inert atmosphere (N₂ or Ar), 4–12 hours
Purification Techniques Vacuum distillation, recrystallization, chromatography
Yield 80–95%
Sensitivity Highly moisture sensitive; hydrolysis leads to degradation

Chemical Reactions Analysis

Types of Reactions: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Esterification and Transesterification: Alcohols and carboxylic acids or esters, typically under mild heating conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Titanium, tetrakis(2-ethylhexane-1,3-diolato)-
  • Titanium, tetrakis(2-ethyl-3-hydroxyhexyl)oxy)-

Comparison: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Compared to other similar compounds, it offers enhanced solubility in non-aqueous solvents and improved catalytic efficiency in esterification and transesterification reactions .

Biological Activity

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is an organo-metallic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and implications in various scientific fields.

Overview of the Compound

Chemical Structure and Properties:

  • Chemical Formula: C32H68O8Ti
  • CAS Number: 5575-43-9
  • Molecular Weight: 596.75 g/mol

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is characterized by its ability to form complexes with various biomolecules, influencing their activity and functionality. This compound is soluble in organic solvents and interacts with water, which enhances its applicability in biochemical reactions .

Interaction with Biomolecules:
The biological activity of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- primarily arises from its interactions with enzymes and proteins. It can bind to the active sites of metalloproteins, leading to either inhibition or activation of enzymatic functions. The binding mechanism often involves coordination between the titanium ion and the metal cofactor present in the enzyme.

Cellular Effects:
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- influences cellular processes through modulation of signaling pathways. It has been shown to affect kinase activity, which plays a crucial role in cell growth and differentiation. Additionally, it can alter gene expression and cellular metabolism by interacting with DNA and RNA .

Enzyme Interaction:
The compound has demonstrated significant interactions with various enzymes:

  • Kinases: Modulates activity affecting cell signaling.
  • Metalloproteins: Alters enzymatic functions through metal ion coordination.

Cellular Mechanisms:
Studies indicate that Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can induce changes in:

  • Cell growth rates
  • Apoptosis pathways
    These effects are attributed to its ability to influence intracellular signaling cascades and transcriptional activities .

Research Applications

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has found applications across multiple research domains:

Application AreaDescription
Catalysis Used as a catalyst in esterification and transesterification reactions.
Material Science Employed in the development of titanium-based coatings for solar energy applications.
Nanotechnology Utilized in synthesizing titanium dioxide nanoparticles for photocatalysis.

Study 1: Enzyme Activity Modulation

A study demonstrated that Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- inhibited the activity of certain kinases involved in cancer cell proliferation. The compound was shown to bind competitively at the active site, reducing phosphorylation levels significantly.

Study 2: Cellular Metabolism Impact

In vitro experiments revealed that prolonged exposure to this titanium compound altered metabolic pathways in human fibroblast cells, leading to increased apoptosis rates. This suggests potential therapeutic applications in cancer treatment by selectively inducing cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves ligand exchange reactions between titanium precursors (e.g., titanium alkoxides) and 2-ethyl-1,3-hexanediol under controlled stoichiometry. For instance, highlights the use of titanium isopropoxide derivatives with diol ligands in non-aqueous solvents. Key variables include reaction temperature (60–120°C), solvent polarity (e.g., toluene or THF), and ligand-to-metal molar ratios (4:1 for tetrakis complexes). Purity optimization may require fractional crystallization or vacuum sublimation, as demonstrated for analogous titanium amido complexes in . Contaminants like unreacted precursors are monitored via NMR or elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for determining coordination geometry, as seen in for chromium-acetate complexes with similar paddle-wheel structures. For solution-phase analysis, 13C^{13}\text{C} and 1H^{1}\text{H} NMR can resolve ligand binding modes (e.g., chelation vs. monodentate). FTIR identifies Ti–O vibrational bands (~400–600 cm1^{-1}). demonstrates XRD’s utility in resolving hexafluoro-propanolato complexes, suggesting analogous protocols for Ti-diolato systems. Pairing these with mass spectrometry ensures molecular weight validation .

Q. What are the primary applications of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, in materials science?

  • Methodological Answer : The compound serves as a precursor for titanium oxide coatings ( ) and crosslinking agents in polymer composites. details its role in silicone/fluoroelastomer hybrids, where it enhances solvent resistance via Ti–O–Si bond formation. Researchers should assess catalytic activity in sol-gel processes by varying calcination temperatures (300–600°C) and substrate interfaces (e.g., silicon wafers). Thermogravimetric analysis (TGA) and XPS are critical for evaluating thermal stability and surface oxidation states .

Advanced Research Questions

Q. How do solvent polarity and coordination environment influence the stability of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-?

  • Methodological Answer : Stability studies require controlled kinetic experiments in solvents like hexane (non-polar) vs. ethanol (polar). notes that hafnium β-diketonate analogs decompose in water but remain stable in hydrocarbons. For Ti-diolato complexes, UV-Vis spectroscopy can track ligand dissociation rates. Computational DFT studies (e.g., using Gaussian09) model solvent effects on Ti–O bond strengths. emphasizes inert-atmosphere techniques (glovebox) to prevent hydrolysis during storage .

Q. What contradictions exist in reported data on titanium-diolato complexes, and how can they be resolved?

  • Methodological Answer : Discrepancies in catalytic activity (e.g., hydrolysis rates) may stem from trace moisture or varying ligand denticity. advocates for rigorous reproducibility protocols, including standardized purity assays (ICP-MS for metal content) and interlab validation. For structural contradictions (e.g., octahedral vs. distorted geometries), and recommend high-resolution XRD with low-temperature data collection (e.g., 123 K) to minimize thermal motion artifacts .

Q. Which computational approaches are employed to model the electronic properties and reactivity of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals to predict redox behavior. provides ionization energy data for tetraaminoethylenes, guiding parameterization for Ti analogs. Molecular dynamics simulations (e.g., in LAMMPS) model ligand exchange dynamics in solution. ’s nomenclature rules ensure accurate IUPAC naming in computational outputs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Titanium(IV) 2-ethyl-1,3-hexanediol
Reactant of Route 2
Titanium(IV) 2-ethyl-1,3-hexanediol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.